[3-(methoxymethyl)oxolan-3-yl]methanol
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Overview
Description
[3-(Methoxymethyl)oxolan-3-yl]methanol: is an organic compound with the molecular formula C7H14O3. This compound features a tetrahydrofuran ring substituted with a methoxymethyl group and a hydroxymethyl group. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of [3-(methoxymethyl)oxolan-3-yl]methanol typically begins with commercially available starting materials such as tetrahydrofuran (THF) and formaldehyde.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under mild conditions, with temperatures ranging from 0°C to room temperature, and in solvents such as methanol or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [3-(Methoxymethyl)oxolan-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This compound can be reduced to form alcohols or ethers using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions where the methoxymethyl group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Halides (e.g., HCl, HBr) in polar solvents, amines in aprotic solvents.
Major Products
Oxidation: Aldehydes (e.g., [3-(formyl)oxolan-3-yl]methanol), carboxylic acids (e.g., [3-(carboxymethyl)oxolan-3-yl]methanol).
Reduction: Alcohols (e.g., [3-(hydroxymethyl)oxolan-3-yl]methanol), ethers.
Substitution: Halides (e.g., [3-(chloromethyl)oxolan-3-yl]methanol), amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: [3-(Methoxymethyl)oxolan-3-yl]methanol is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Protecting Group: The methoxymethyl group can serve as a protecting group for alcohols during multi-step synthetic processes.
Biology
Biochemical Studies: This compound is used in biochemical research to study enzyme interactions and metabolic pathways involving tetrahydrofuran derivatives.
Medicine
Drug Development: It serves as a precursor in the synthesis of various pharmacologically active compounds, including antiviral and anticancer agents.
Industry
Polymer Production: It is used in the production of specialized polymers and resins due to its ability to undergo polymerization reactions.
Mechanism of Action
The mechanism by which [3-(methoxymethyl)oxolan-3-yl]methanol exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing metabolic pathways. The methoxymethyl group can enhance the compound’s solubility and stability, facilitating its incorporation into larger molecular structures.
Comparison with Similar Compounds
Similar Compounds
[3-(Hydroxymethyl)oxolan-3-yl]methanol: Similar structure but lacks the methoxymethyl group.
[3-(Chloromethyl)oxolan-3-yl]methanol: Contains a chloromethyl group instead of a methoxymethyl group.
[3-(Aminomethyl)oxolan-3-yl]methanol: Features an aminomethyl group.
Uniqueness
Solubility and Stability: The methoxymethyl group in [3-(methoxymethyl)oxolan-3-yl]methanol enhances its solubility in organic solvents and its stability under various reaction conditions, making it more versatile in synthetic applications.
Reactivity: The presence of both methoxymethyl and hydroxymethyl groups allows for diverse chemical transformations, providing a broader range of synthetic possibilities compared to its analogs.
Properties
CAS No. |
1566018-21-0 |
---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.2 |
Purity |
95 |
Origin of Product |
United States |
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